molecular formula C20H17N3S B5105116 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline

1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5105116
M. Wt: 331.4 g/mol
InChI Key: PEULKRYAANXJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydroquinoline derivative that contains an indole and thiazole moiety, which makes it an interesting compound for drug discovery. In

Scientific Research Applications

1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and reduce the levels of reactive oxygen species in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
One of the limitations of using 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its anticancer activity could lead to the development of more effective cancer therapies.
Another direction is to explore the potential therapeutic applications of this compound beyond cancer. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Finally, future research could focus on improving the solubility and bioavailability of this compound. Developing new formulations or delivery methods could enhance the efficacy of this compound in therapeutic applications.
Conclusion:
In conclusion, 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline is a compound with significant potential for therapeutic applications. This compound has been shown to have potent anticancer activity, as well as anti-inflammatory and antioxidant properties. While there are limitations to using this compound in lab experiments, further research could lead to the development of more effective cancer therapies and treatments for other diseases.

Synthesis Methods

The synthesis of 1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline involves the condensation of 2-aminothiazole and 3-indolylacetaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-4-10-19-14(6-1)7-5-11-23(19)20-22-18(13-24-20)16-12-21-17-9-3-2-8-15(16)17/h1-4,6,8-10,12-13,21H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEULKRYAANXJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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